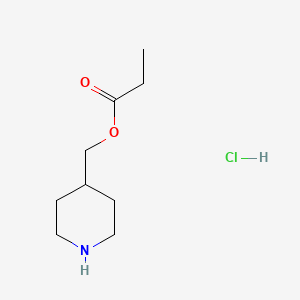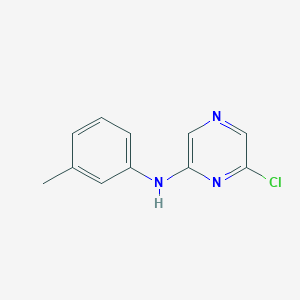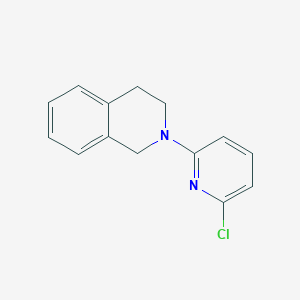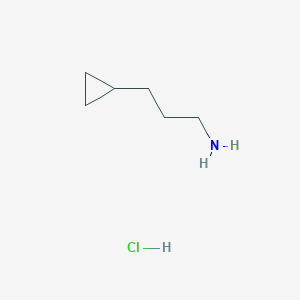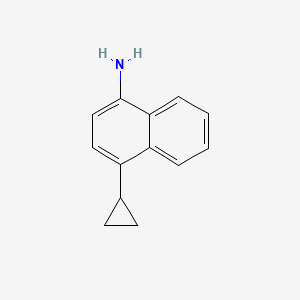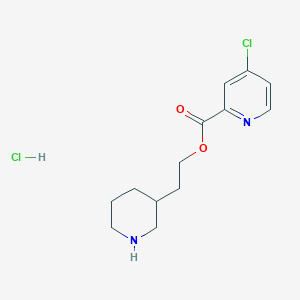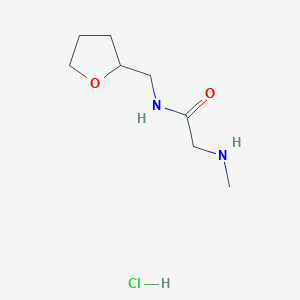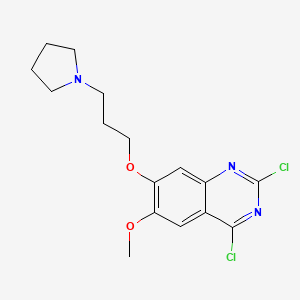
2,4-二氯-6-甲氧基-7-(3-(吡咯烷-1-基)丙氧基)喹唑啉
描述
2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline is a useful research compound. Its molecular formula is C16H19Cl2N3O2 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
所讨论的喹唑啉衍生物已被确定为癌症治疗中的潜在药物。其结构有利于干扰癌细胞中经常失调的细胞信号通路。 例如,喹唑啉衍生物已被合成作为具有抗膀胱癌活性的潜在药物 。 二氯-甲氧基苯胺基的存在很重要,因为类似的结构已被用于治疗胰腺癌和前列腺癌 .
药物设计与发现
吡咯烷环是该化合物的一个组成部分,是一个用于新型生物活性化合物的通用支架。 由于它能够有效地探索药效团空间并促进分子的立体化学,它被药物化学家广泛用于获得用于治疗人类疾病的化合物 。这使得该化合物成为药物设计和发现研究的重要课题。
选择性雄激素受体调节剂 (SARMs)
含有吡咯烷环的化合物已被合成作为 SARMs。这些是针对雄激素受体的选择性靶点,用于治疗目的,如治疗骨质疏松症或肌肉萎缩症。 该化合物的结构特征,包括吡咯烷-1-基,在其作为 SARM 的活性中起着至关重要的作用 .
药代动力学特征的修饰
该化合物的结构允许对其进行修饰,从而改变其药代动力学特征。这对开发具有更好吸收、分布、代谢和排泄 (ADME) 特性的药物至关重要。 研究人员合成了衍生物以优化这些特性,从而改善治疗效果 .
抗菌和抗真菌应用
喹唑啉衍生物因其抗菌和抗真菌特性而被研究。 结构复杂性和多个官能团的存在为该化合物提供了抵抗各种微生物和真菌菌株的基础,使其成为该领域进一步研究的候选药物 .
神经保护剂
该化合物调节生物活性的能力使其成为神经保护剂的候选药物。 对类似喹唑啉衍生物的研究表明,它在保护神经元免受损伤方面具有潜力,这对于治疗神经退行性疾病至关重要 .
作用机制
Target of Action
The compound is a quinazoline derivative . Quinazoline derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Quinazoline derivatives often act by binding to their target proteins and modulating their activity . The exact mode of action would depend on the specific target and the interactions between the compound and the target’s active site.
Biochemical Pathways
Quinazoline derivatives can affect various biochemical pathways depending on their specific targets . For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in many cellular processes including cell growth and division.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline derivatives can vary widely depending on their specific structures . Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of quinazoline derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and division . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
The action, efficacy, and stability of quinazoline derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s structure, its interactions with its targets, and its ADME properties.
属性
IUPAC Name |
2,4-dichloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O2/c1-22-13-9-11-12(19-16(18)20-15(11)17)10-14(13)23-8-4-7-21-5-2-3-6-21/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKBTXVRGWUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCCN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


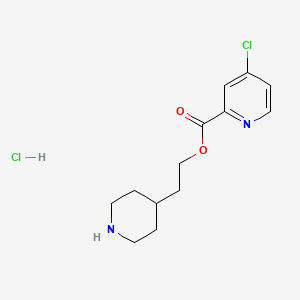
![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)

